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This guide provides an objective comparison of the small nucleolar RNA (snoRNA) SNORD116

with other snoRNAs located in the imprinted 15q11-q13 chromosomal region. This region is

critically linked to the neurodevelopmental disorder Prader-Willi Syndrome (PWS), with

evidence pointing to the loss of the SNORD116 gene cluster as a primary driver of PWS

phenotypes.[1][2] This document summarizes key quantitative data, details relevant

experimental methodologies, and presents signaling pathways and logical relationships

through diagrams to facilitate a deeper understanding of these complex non-coding RNAs.

Functional and Expressional Comparison
The 15q11-q13 region hosts several clusters of C/D box snoRNAs, most notably SNORD116

and SNORD115, which are expressed from the long non-coding RNA SNHG14.[3][4] These are

considered "orphan" snoRNAs as they lack significant complementarity to ribosomal RNA

(rRNA), suggesting functions beyond the canonical role of guiding rRNA modification.[1][5]

Quantitative Data Summary
The following tables summarize the comparative impact of SNORD115 and SNORD116 on

gene expression and their relative expression levels across various human tissues.

Table 1: Impact of SNORD115 and SNORD116 Overexpression on Gene Expression in

HEK293T Cells[6]
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Condition Number of Genes with Altered Expression

SNORD115 Overexpression 10

SNORD116 Overexpression 274

SNORD115 + SNORD116 Co-overexpression 415

Data from Falaleeva et al. (2015) indicates that SNORD116 has a much broader impact on

gene expression than SNORD115 when overexpressed individually. The substantial increase in

gene expression changes upon co-overexpression, with minimal overlap with SNORD116-only

changes, suggests a synergistic or modulatory role for SNORD115 in SNORD116's function.[6]

Table 2: Comparative Expression of SNORD115 and SNORD116 Across Human Tissues

Tissue
Relative SNORD115
Expression (RT-qPCR)

Relative SNORD116
Expression (RT-qPCR)

Brain High High

Heart Low Low

Kidney Low Low

Liver Low Low

Lung Low Low

Skeletal Muscle Low Low

... (and other tissues) ... ...

This table is a representation of the type of data available. Specific fold-change values from

RT-qPCR and northern blot analyses across 20 human tissues can be found in the cited

literature, indicating that while both are most abundant in the brain, their expression patterns

across other tissues show some variability.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/figure/Comparative-expression-analysis-of-SNORD115-and-SNORD116-Expression-analysis-of_fig7_266029244
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the function of SNORD116 and other snoRNAs in the 15q11-q13 region

requires a combination of molecular biology techniques. Below are detailed methodologies for

key experiments.

RibOxi-seq: For Mapping 2'-O-methylation Sites
Given that SNORD116 is a C/D box snoRNA, canonically involved in guiding 2'-O-methylation,

identifying its RNA targets is crucial. RibOxi-seq is a method for the highly sensitive and

accurate detection of 2'-O-methylated nucleotides.[5]

RNA Fragmentation: Total RNA is fragmented using Benzonase nuclease to generate a

random distribution of RNA fragments.[5]

β-Elimination: This step is performed to ensure that the 2'-O-methylated nucleotides are at

the very 3'-end of the RNA fragments.[5]

Oxidation: The RNA pool is treated with sodium periodate, which oxidizes the 2',3'-hydroxyl

groups at the 3'-end of unmethylated RNA fragments, rendering them incapable of ligation.

RNA fragments with a 2'-O-methyl group at the 3'-end are protected from this oxidation.[5][7]

Linker Ligation and Library Preparation: An adapter is ligated specifically to the 3'-ends of the

protected (2'-O-methylated) RNA fragments. These fragments are then used to construct a

cDNA library for high-throughput sequencing.[5][7]

Sequencing and Data Analysis: The library is sequenced, and the reads are aligned to a

reference genome. The 3'-ends of the aligned fragments correspond to the 2'-O-methylation

sites. The data from oxidized and non-oxidized samples are normalized and compared to

identify methylation sites with single-base resolution.[5]

Quantitative Reverse Transcription PCR (qRT-PCR) for
snoRNA Expression
qRT-PCR is a standard method to quantify the expression levels of specific snoRNAs.

RNA Isolation: Total RNA is extracted from cells or tissues of interest using a suitable RNA

isolation kit.
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cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA

(cDNA) from the RNA template. For small RNAs like snoRNAs, specific stem-loop primers or

poly(A) tailing-based methods are often used to increase the specificity and efficiency of

cDNA synthesis.

qPCR Reaction: The qPCR reaction is set up using a qPCR master mix (e.g., containing

SYBR Green or a TaqMan probe), cDNA template, and primers specific to the snoRNA of

interest (e.g., SNORD116, SNORD115). A stable reference gene (e.g., a small nuclear RNA

like RNU6B) is used for normalization.

Data Analysis: The relative expression of the target snoRNA is calculated using the ΔΔCt

method, comparing the cycle threshold (Ct) values of the target snoRNA to the reference

gene in the sample of interest versus a control sample.

Cross-Linking and Immunoprecipitation (CLIP) for
Identifying Protein Interactions
CLIP is a powerful technique to identify the in vivo binding sites of RNA-binding proteins

(RBPs) on RNA molecules. This can be adapted to study the proteins that associate with

specific snoRNAs, forming snoRNPs.

UV Cross-Linking: Cells or tissues are exposed to ultraviolet (UV) light to induce covalent

cross-links between proteins and RNA molecules that are in close proximity.

Cell Lysis and RNA Fragmentation: The cells are lysed, and the RNA is partially digested

using RNase to generate short RNA fragments that remain bound to the cross-linked

proteins.

Immunoprecipitation: An antibody specific to the RBP of interest is used to

immunoprecipitate the RBP-RNA complexes.

RNA-Protein Complex Purification: The immunoprecipitated complexes are run on an SDS-

PAGE gel and transferred to a membrane. The region of the membrane corresponding to the

size of the RBP-RNA complex is excised.

Protein Digestion and RNA Isolation: The protein component of the complex is digested

using Proteinase K, releasing the RNA fragments. The RNA is then isolated.
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Library Preparation and Sequencing: The isolated RNA fragments are reverse transcribed

into cDNA, and a sequencing library is prepared. High-throughput sequencing identifies the

RNA sequences that were bound by the RBP of interest.

Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the

snoRNAs in the 15q11-q13 region.
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Caption: Genomic organization of snoRNAs within the 15q11-q13 region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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